molecular formula C10H15NO2 B13602530 (R)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

(R)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

Katalognummer: B13602530
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: JMQJLPCLMQBSHJ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and an appropriate amine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.

Industry

In industry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL may be used in the production of specialty chemicals, polymers, and other materials.

Wirkmechanismus

The mechanism of action of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-AMINO-2-(2-METHOXY-5-ETHYLPHENYL)ETHAN-1-OL: Similar structure but with an ethyl group instead of a methyl group.

    (2R)-2-AMINO-2-(2-METHOXY-4-METHYLPHENYL)ETHAN-1-OL: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

The uniqueness of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

(2R)-2-amino-2-(2-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

JMQJLPCLMQBSHJ-VIFPVBQESA-N

Isomerische SMILES

CC1=CC(=C(C=C1)OC)[C@H](CO)N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.